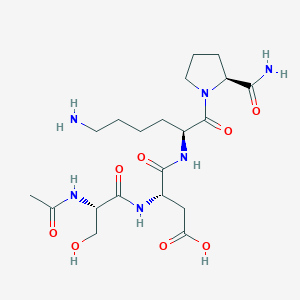
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, including efficient use of reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (HCl).
Oxidation: Reagents like hydrogen peroxide or oxygen.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Modified peptide with oxidized residues.
Substitution: Peptide with altered amino acid sequence.
Applications De Recherche Scientifique
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide has been extensively studied for its potential therapeutic applications:
Immunology: It exhibits immunomodulatory effects, making it a candidate for treating autoimmune diseases.
Inflammation: The peptide has anti-inflammatory properties and has been investigated for conditions like inflammatory bowel disease.
Cardiovascular and Renal Diseases: It shows promise in preventing inflammation and fibrosis in heart and kidney diseases.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-Seryl-Aspartyl-Lysyl-Proline: Another peptide with similar immunomodulatory properties.
Thymosin Beta-4: A precursor peptide that generates N-Acetyl-Seryl-Aspartyl-Lysyl-Proline through hydrolysis.
Uniqueness
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide is unique due to its specific sequence and the combination of amino acids, which confer distinct biological activities. Its ability to modulate the MEK-ERK signaling pathway and its potential therapeutic applications in various diseases set it apart from other similar peptides .
Propriétés
Numéro CAS |
194484-75-8 |
|---|---|
Formule moléculaire |
C20H34N6O8 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
ACMIBWBOUYXHMF-AJNGGQMLSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N |
SMILES canonique |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


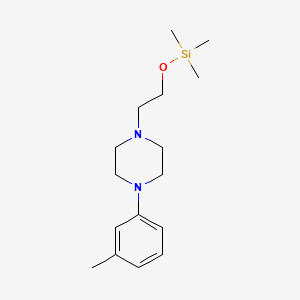
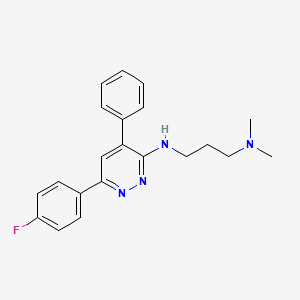
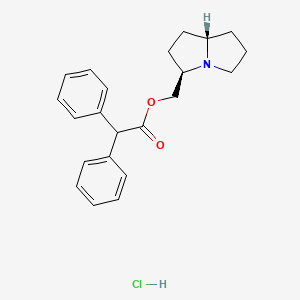
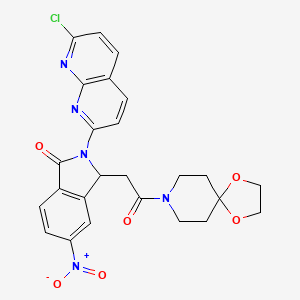
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
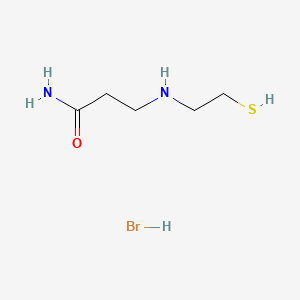
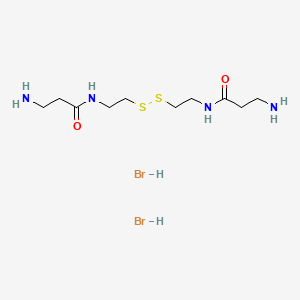
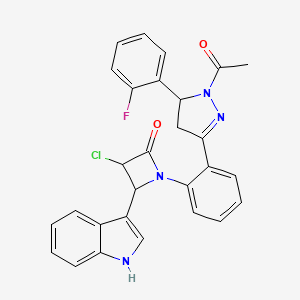
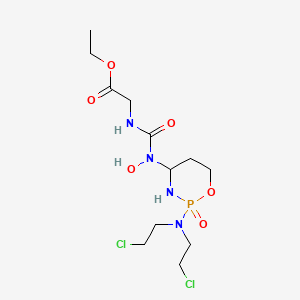

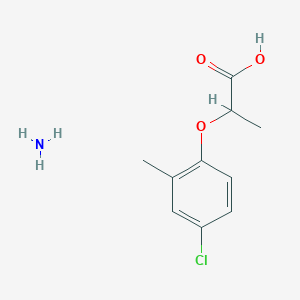
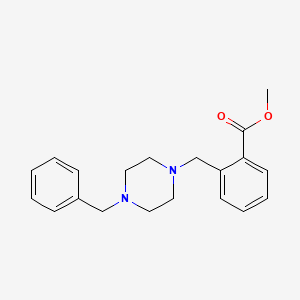
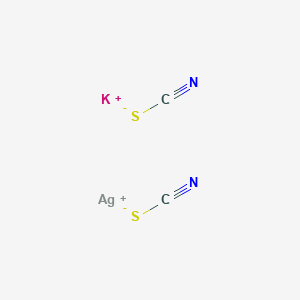
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
